molecular formula C10H13NO4 B139027 6-Hydroxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid hydrate CAS No. 134388-87-7

6-Hydroxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid hydrate

Cat. No.: B139027
CAS No.: 134388-87-7
M. Wt: 211.21 g/mol
InChI Key: DGBWBYHQSRDKAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Hydroxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid hydrate (C₁₀H₁₁NO₃·H₂O, MW 211.21) is a bicyclic tetrahydroisoquinoline derivative with a hydroxyl group at position 6 and a carboxylic acid moiety at position 3 . This compound is notable for its role as a rigid conformational mimic of tyrosine in opioid peptide-receptor complexes, enabling stabilization of bioactive conformations critical for receptor binding . Its hydrate form enhances aqueous solubility, making it valuable in pharmaceutical research, particularly in designing opioid receptor ligands .

Properties

IUPAC Name

6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3.H2O/c12-8-2-1-6-5-11-9(10(13)14)4-7(6)3-8;/h1-3,9,11-12H,4-5H2,(H,13,14);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGBWBYHQSRDKAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=C1C=C(C=C2)O)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134388-87-7
Record name 3-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-6-hydroxy
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

6-Hydroxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid hydrate (CAS Number: 76824-99-2) is a compound of significant interest due to its potential biological activities and therapeutic applications. This isoquinoline derivative has been studied for its roles in various pharmacological contexts, particularly concerning neurological disorders and antimicrobial properties.

  • Molecular Formula : C₁₀H₁₁NO₃·xH₂O
  • Molecular Weight : 211.22 g/mol
  • IUPAC Name : 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid; hydrate
  • PubChem CID : 18525693

Biological Activity Overview

The biological activity of this compound has been investigated in several studies. Notable findings include:

  • Neuroprotective Effects :
    • This compound exhibits neuroprotective properties that may be beneficial in treating neurodegenerative diseases such as Parkinson's disease. It acts as a peripheral catechol-O-methyltransferase inhibitor (COMTI), which is crucial for dopamine metabolism and availability in the brain .
  • Antimicrobial Activity :
    • Research indicates that derivatives of this compound can inhibit the activity of New Delhi metallo-β-lactamase (NDM-1), an enzyme responsible for antibiotic resistance in various bacterial strains. This suggests potential applications in developing new antibiotics .
  • Inhibition of Viral Activity :
    • The compound has been noted to inhibit influenza virus polymerase acidic (PA) endonuclease domain activity, indicating its potential as an antiviral agent .

Table 1: Summary of Biological Activities

Activity TypeMechanism/EffectReferences
NeuroprotectionInhibition of COMT; enhances dopamine availability ,
AntimicrobialInhibition of NDM-1 enzyme
AntiviralInhibition of influenza virus polymerase

Detailed Research Findings

  • Neuroprotective Mechanism :
    • A study demonstrated that this compound can modulate neurotransmitter levels and protect neuronal cells from oxidative stress-induced damage. The compound was shown to maintain cellular integrity and promote survival under neurotoxic conditions .
  • Antimicrobial Efficacy :
    • In vitro assays revealed that this compound effectively reduced bacterial growth in strains expressing NDM-1. The mechanism involves binding to the active site of the enzyme, thereby inhibiting its function and restoring the efficacy of β-lactam antibiotics .
  • Viral Inhibition Studies :
    • Experimental results indicated that the compound could disrupt the viral life cycle by targeting specific viral proteins necessary for replication. This was particularly noted in studies involving influenza viruses where the compound reduced viral load significantly .

Scientific Research Applications

Neuroprotective Effects

Research indicates that 6-hydroxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid hydrate exhibits neuroprotective properties. It has been studied for its influence on neurotransmitter systems, particularly dopamine and serotonin pathways. These pathways are crucial for mood regulation and cognitive functions.

Case Study: Neurotransmitter Modulation
A study demonstrated that the compound could enhance serotonin receptor activity while modulating dopamine metabolism. This suggests potential therapeutic applications in treating mood disorders and neurodegenerative diseases.

Anti-inflammatory and Analgesic Activities

The compound has also shown promise in anti-inflammatory and analgesic activities. Its ability to interact with various biological targets makes it a candidate for developing new anti-inflammatory drugs.

Table 1: Biological Activities of this compound

Activity TypeDescription
NeuroprotectiveModulates neurotransmitter systems; potential treatment for mood disorders.
Anti-inflammatoryExhibits properties that may reduce inflammation.
AnalgesicPotential use in pain management therapies.

Synthetic Chemistry Applications

The synthesis of this compound can be achieved through various methods that require precise control of reaction conditions to ensure high yields and purity.

Common Synthesis Methods:

  • Cyclization Reactions: Involves the formation of the isoquinoline structure through cyclization of appropriate precursors.
  • Functional Group Transformations: Modification of existing functional groups to introduce hydroxyl or carboxylic acid functionalities.

Table 2: Synthesis Methods Overview

MethodDescriptionYield (%)
CyclizationFormation of isoquinoline from precursorsVaries
Functional Group TransformationModification to introduce desired functional groupsVaries

Comparison with Similar Compounds

Pharmacological and Structural Differences

  • Bioactivity : The hydroxyl group in the target compound enables hydrogen bonding with opioid receptors, a feature absent in chlorinated analogs like the 5,7-dichloro derivative .
  • Solubility: Hydrate and hydrochloride salt forms (e.g., 5,7-dichloro analog) exhibit superior aqueous solubility compared to non-ionic derivatives like 6d .
  • Metabolic Stability : Sulfonyl (6e) and ester (6d) groups reduce oxidative degradation, whereas the hydroxyl group in the target compound may increase susceptibility to phase II metabolism .

Preparation Methods

General Methodology

The Pomeranz–Fritsch–Bobbitt cyclization is a classical route for constructing tetrahydroisoquinoline scaffolds. For 6-hydroxy derivatives, the process begins with a diastereomeric morpholinone precursor derived from substituted phenethylamine derivatives. Key steps include:

  • Formation of Morpholinone Intermediate : Reacting 3-hydroxybenzaldehyde with glycine derivatives under acidic conditions.

  • Cyclization : Using polyphosphoric acid (PPA) or sulfuric acid at 110–115°C to form the tetrahydroisoquinoline core.

Example Protocol (Source: US4344949A )

StepReagents/ConditionsYieldNotes
CyclizationPolyphosphoric acid, xylene, 110–115°C, 1–3 hr70–90%Exothermic reaction; requires controlled temperature.
IsolationNaOH neutralization, HCl acidification85–90%Product precipitates as hydrate.

Transition Metal-Catalyzed Cross-Dehydrogenative Coupling

Industrial-Scale Synthesis

This method employs transition metals (e.g., Fe, Cu) to couple C(sp³)–H bonds of tetrahydroisoquinoline precursors with hydroxyl-containing aromatic nucleophiles.

Representative Procedure

  • Substrate Preparation : 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid is protected as a tert-butyl ester using isobutylene and H₂SO₄ in dioxane.

  • Coupling Reaction :

    • Catalyst: FeCl₃ (10 mol%)

    • Oxidant: tert-Butyl hydroperoxide (TBHP)

    • Solvent: Dichloroethane, 80°C, 12 hr.

  • Deprotection : Trifluoroacetic acid (TFA) cleaves the tert-butyl group, yielding the free carboxylic acid.

ParameterValue
Yield (Overall)65–75%
Purity (HPLC)≥95%

Nitration-Hydrolysis Route

Nitration of Tetrahydroquinoline Precursors

Adapted from US5283336A, this method involves:

  • Nitration : Treating 1,2,3,4-tetrahydroquinoline with HNO₃/H₂SO₄ at 0–5°C to introduce a nitro group at the 6-position.

  • Reduction : Catalytic hydrogenation (Pd/C, H₂) converts the nitro group to an amine.

  • Hydrolysis : Heating with concentrated HCl (165°C, 6 hr) to replace the amine with a hydroxyl group.

Critical Data

StepConditionsYield
NitrationHNO₃ (1.5 eq), H₂SO₄, 0°C50–60%
Hydrolysis6M HCl, 165°C, 6 hr70–80%

Peptide Coupling Strategies

Carbodiimide-Mediated Coupling

Used for introducing the carboxylic acid moiety, this approach involves:

  • Ester Protection : Converting the carboxylic acid to a benzyl or tert-butyl ester using SOCl₂ or (Boc)₂O.

  • Coupling : Reacting with N-protected amino acids (e.g., Boc-glycine) via dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

  • Global Deprotection : HCl in dioxane or TFA/water removes protecting groups.

Protocol from US4344949A

ComponentQuantityRole
DCC1.2 eqCoupling agent
HOBt1.1 eqActivator
SolventTHFReaction medium
Temperature0–5°C → RTGradual warming

Yield : 85–90% after purification.

Industrial Optimization Challenges

Key Considerations

  • Hydrate Stability : The compound readily forms a hydrate; lyophilization or azeotropic drying with toluene is required for anhydrous forms.

  • Byproduct Formation :

    • 5-Hydroxy Isomer : Minimized using eutectic AlCl₃/NaCl/KCl mixtures during cyclization.

    • Racemization : Chiral purity maintained via low-temperature coupling (0–5°C).

Scalability Metrics

ParameterLaboratory ScalePilot Plant
Batch Size10–100 g1–5 kg
Purity95–98%99% (HPLC)
Cycle Time72 hr48 hr

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for optimizing the synthesis of 6-hydroxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid (6Htc) and its hydrate?

  • Methodological Answer : Synthesis optimization should focus on reaction parameters such as pH, temperature, and solvent selection. For example, substituting histidine residues in peptide analogues (e.g., Gly-His-Lys) with rigid scaffolds like 6Htc requires controlled conditions to preserve stereochemical integrity. Potentiometry and UV-VIS spectroscopy are critical for monitoring reaction equilibria and copper complex formation . Statistical Design of Experiments (DoE) can reduce trial-and-error approaches by identifying key variables (e.g., catalyst loading, reaction time) for yield improvement .

Q. How does the hydration state of 6Htc influence its stability and reactivity in aqueous solutions?

  • Methodological Answer : Hydration affects hydrogen bonding and solubility. Stability studies should compare anhydrous and hydrate forms under controlled humidity and temperature. For instance, hydrate forms (e.g., C10H11NO3·H2O) may exhibit reduced hygroscopicity but slower dissolution kinetics. Thermogravimetric analysis (TGA) and dynamic vapor sorption (DVS) can quantify hydration-dependent phase transitions .

Q. What purification techniques are most effective for isolating 6Htc derivatives from synthetic byproducts?

  • Methodological Answer : Reverse-phase HPLC with C18 columns is recommended for separating polar derivatives. For metal complexes (e.g., Ni(II)-6Htc), ion-exchange chromatography can resolve charged species. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) should validate purity, particularly for stereoisomers .

Advanced Research Questions

Q. How can computational methods resolve contradictions in receptor-binding data for 6Htc analogues targeting opioid receptors?

  • Methodological Answer : Conflicting binding affinities (e.g., μ vs. δ opioid receptors) may arise from conformational flexibility. Molecular dynamics (MD) simulations can model ligand-receptor interactions, identifying key residues (e.g., Tyr148 in μ receptors) that stabilize 6Htc’s rigid tyrosine mimicry. Free energy perturbation (FEP) calculations quantify binding energy differences between D- and L-enantiomers .

Q. What experimental and computational approaches are synergistic for designing multifunctional ligands using 6Htc scaffolds?

  • Methodological Answer : Hybrid protocols combining quantum chemical calculations (e.g., DFT for reaction path searches) and high-throughput screening (HTS) can prioritize analogues with dual opioid/enzyme inhibitory activity. For example, ICReDD’s reaction design platform integrates computational predictions with experimental validation to optimize substituent effects (e.g., methoxy groups enhancing lipophilicity) .

Q. How do heterogeneous reaction conditions (e.g., solid-supported catalysts) impact the enantioselective synthesis of 6Htc derivatives?

  • Methodological Answer : Solid-phase synthesis using chiral catalysts (e.g., immobilized proline derivatives) improves enantiomeric excess (ee). Reaction monitoring via in situ FTIR or Raman spectroscopy tracks asymmetric induction. Process control algorithms can adjust flow rates in microreactors to maintain optimal ee (>95%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.